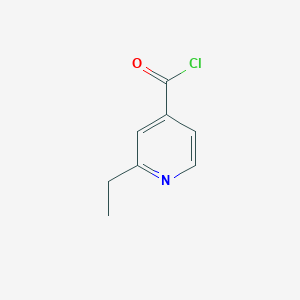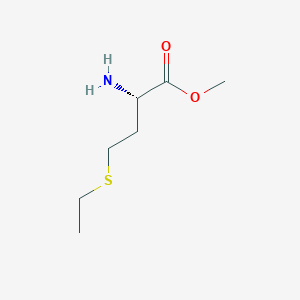![molecular formula C13H21ClN2O3 B13790833 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride CAS No. 78329-79-0](/img/structure/B13790833.png)
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H21ClN2O3 . It is known for its unique structure, which includes an aminobenzoyl group and a dimethylazanium moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethylene glycol to form an intermediate, which is then reacted with dimethylamine and hydrochloric acid to yield the final product . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.
Análisis De Reacciones Químicas
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzoyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity. The dimethylazanium moiety may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
Similar compounds to 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride include:
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-diethylazanium;chloride: This compound has a similar structure but with diethyl groups instead of dimethyl groups.
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-trimethylazanium;chloride: This compound features trimethyl groups, which may alter its chemical properties and biological activity.
Propiedades
Número CAS |
78329-79-0 |
|---|---|
Fórmula molecular |
C13H21ClN2O3 |
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-15(2)7-8-17-9-10-18-13(16)11-3-5-12(14)6-4-11;/h3-6H,7-10,14H2,1-2H3;1H |
Clave InChI |
JSXVRXMEIYNOKY-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)







![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)

![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
